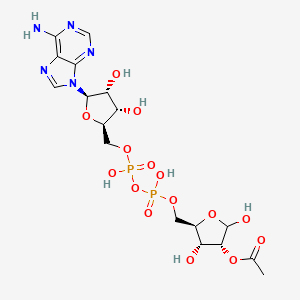![molecular formula C18H16N4O2S B10774613 13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)
13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “PMID17929793C11c” is a small molecular drug known by the synonym GTPL6343 . It is primarily investigated for its potential therapeutic applications in various diseases. The compound has a molecular weight of 352.4 and a topological polar surface area of 2.1 . It is currently under investigation and has not yet been approved for clinical use .
準備方法
The synthetic routes and reaction conditions for the preparation of “PMID17929793C11c” are not explicitly detailed in the available literature. general methods for synthesizing small molecular drugs typically involve multi-step organic synthesis, including the formation of key intermediates followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
The specific chemical reactions that “PMID17929793C11c” undergoes are not well-documented. small molecular drugs generally undergo various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. Major products formed from these reactions would include various derivatives of the original compound, potentially with altered biological activity.
科学的研究の応用
“PMID17929793C11c” has a wide range of potential scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways, potentially serving as a tool for understanding disease mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including its ability to interact with specific molecular targets.
Industry: Potential applications in the development of new pharmaceuticals and other chemical products.
作用機序
The exact mechanism of action for “PMID17929793C11c” is not fully understood. like many small molecular drugs, it likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific targets and the biological context in which the compound is used.
類似化合物との比較
“PMID17929793C11c” can be compared with other similar small molecular drugs. Some similar compounds include those with similar molecular weights and functional groups, which may exhibit comparable biological activities. The uniqueness of “PMID17929793C11c” lies in its specific molecular structure and the particular therapeutic applications it is being investigated for.
特性
分子式 |
C18H16N4O2S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one |
InChI |
InChI=1S/C18H16N4O2S/c1-24-12-4-2-11(3-5-12)22-9-21-15-13-14-10(6-7-19-14)8-20-17(13)25-16(15)18(22)23/h2-5,8-9,15-16,19H,6-7H2,1H3 |
InChIキー |
SIUQQICXQVLRLA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C=NC3C(C2=O)SC4=NC=C5CCNC5=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



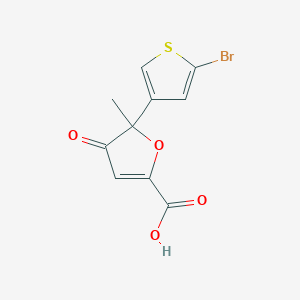
![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)
![(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B10774547.png)
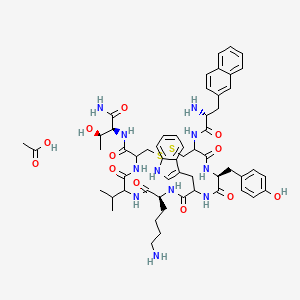
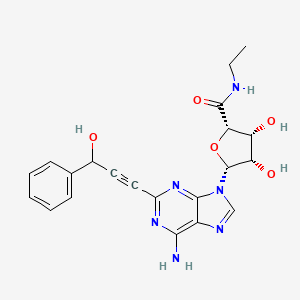
![2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]acetamide](/img/structure/B10774593.png)
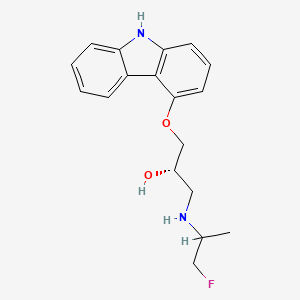
![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylic acid](/img/structure/B10774605.png)
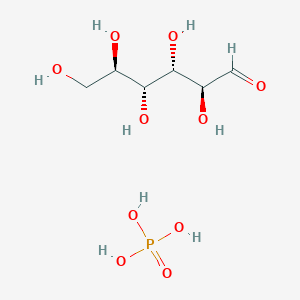
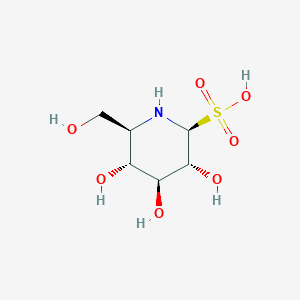
![Propan-2-yl 4-[3-cyano-5-(quinoxalin-6-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10774619.png)
